N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2,4-dimethylbenzamide
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Description
Scientific Research Applications
Structural Aspects in Chemical Compounds
Research into compounds structurally related to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2,4-dimethylbenzamide has focused on understanding their structural aspects and properties. For instance, studies on amide-containing isoquinoline derivatives have provided insights into their structural formation and how they interact with various acids. These interactions have implications for gel formation and fluorescence properties, which are relevant in the context of chemical and material sciences (Karmakar, Sarma, & Baruah, 2007).
Psycho- and Neurotropic Profiling
Although not directly involving the specific compound , research on related quinolinone derivatives has delved into their psycho- and neurotropic properties. These studies, conducted in vivo, have revealed potential sedative and anti-amnesic activities, indicating the possibility of medical applications in treating neurological conditions (Podolsky, Shtrygol’, & Zubkov, 2017).
Palladium-Catalysed Cyclisation in Synthesis
The synthesis of related heterocycles, like furo[3,2-c]quinolin-4(5H)-one, using palladium-catalysed cyclisation, has been explored. This process optimizes the yield of the cyclisation, potentially offering a method for the synthesis of similar quinolinyl compounds (Lindahl, Carroll, Quinn, & Ripper, 2006).
Oligoamides and Structural Studies
Studies on oligoamides of quinoline-derived compounds have focused on their helical structures, both in solid state and in solution. These studies contribute to the understanding of molecular design principles and the stability of these structures, which are significant in the field of molecular engineering (Jiang, Leger, Dolain, Guionneau, & Huc, 2003).
Spectroscopic Characterization and NLO Properties
Investigations into the structural parameters, spectroscopic characterization, and nonlinear optical (NLO) properties of related quinoline derivatives have been conducted. This research, employing techniques like FT-IR, NMR, and UV-Vis spectroscopy, is crucial for understanding the electronic and photophysical properties of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).
properties
IUPAC Name |
2,4-dimethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-14(2)13-24-20-9-7-18(12-17(20)6-10-21(24)25)23-22(26)19-8-5-15(3)11-16(19)4/h5,7-9,11-12,14H,6,10,13H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLINIAVFGFQIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
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